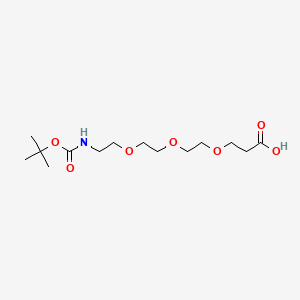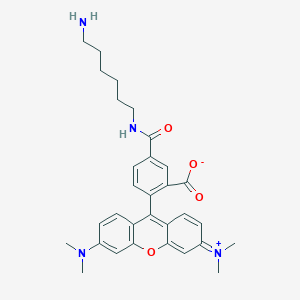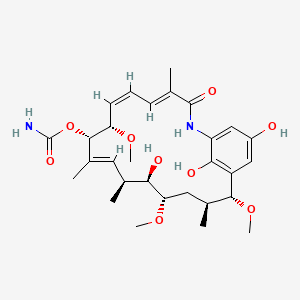
t-Boc-N-amido-PEG3-acid
Overview
Description
T-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of this compound is C14H27NO7 . The IUPAC name is 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid . The molecular weight is 321.37 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.37 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass are 321.17875220 g/mol .Scientific Research Applications
Drug Delivery Systems and Biocompatibility
t-Boc-N-amido-PEG3-acid is a variant of PEGylation technology, a well-established technique for enhancing the solubility, stability, and bioavailability of therapeutic agents. PEGylation involves the conjugation of polyethylene glycol (PEG) to drugs, proteins, or nanoparticles, modifying their pharmacokinetic properties. This modification often results in increased resistance to proteolytic degradation, reduced immunogenicity, and prolonged circulation times, improving the delivery and efficacy of the drugs. Notably, PEGylated polymers like this compound are known for their inert, non-immunogenic, and non-antigenic properties, making them suitable for bioconjugation and drug delivery applications (Jain & Jain, 2008).
Photocatalysis and Environmental Applications
While not directly related to this compound, the broader family of PEG-related compounds has been explored in various fields, including photocatalysis. BOC-based materials, which are structurally different but share conceptual similarities with PEGylation in terms of functional group modification, have shown potential in photocatalysis, environmental sensing, and supercapacitor applications. They demonstrate how modifying materials at the molecular level can open new pathways for technological advancements (Ni et al., 2016).
Addressing Limitations and Exploring Alternatives
Despite the numerous advantages of PEGylated compounds, there are challenges, such as the potential for PEG immunogenicity. This has led to efforts to explore alternatives to PEG for drug delivery and bioconjugation. Research indicates that treating patients with PEGylated drugs can sometimes result in the formation of anti-PEG antibodies, leading to reduced drug efficacy and possible hypersensitivity. Consequently, there's an ongoing effort in the scientific community to find suitable alternatives that retain the beneficial properties of PEG without its potential drawbacks (Thai Thanh Hoang Thi et al., 2020).
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine . This interaction with its targets results in the formation of stable amide bonds, which can be used for various purposes, such as drug delivery .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the formation of stable amide bonds with primary amine groups. This can result in the modification of target molecules, potentially altering their structure and function. In the context of drug delivery, this can enable the targeted delivery of therapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of primary amine groups is necessary for its action . Additionally, the presence of mild acidic conditions is required for the deprotection of the Boc group . Furthermore, the hydrophilic PEG spacer can enhance its solubility in aqueous environments , which can influence its distribution and efficacy in biological systems.
properties
IUPAC Name |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQEUVPPBOTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1347750-75-7 | |
| Record name | t-Boc-N-amido-PEG3-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)











![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)